molecular formula C8H19ClN2O2 B555000 L-Lysine ethyl ester dihydrochloride CAS No. 3844-53-9

L-Lysine ethyl ester dihydrochloride

Cat. No.: B555000
CAS No.: 3844-53-9
M. Wt: 210.70 g/mol
InChI Key: SGEJVUZMEHMANQ-UHFFFAOYSA-N
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Description

L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine. It is commonly used in peptide synthesis and as a reagent in various biochemical applications. The compound has the molecular formula C8H18N2O2·2HCl and a molecular weight of 247.16 g/mol .

Biochemical Analysis

Biochemical Properties

L-Lysine ethyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the hydrolysis of peptide bonds. This compound also interacts with proteins and other biomolecules, forming stable complexes that can be used to study protein structure and function. The nature of these interactions is primarily based on hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound can enhance the uptake of other amino acids and nutrients, thereby promoting cell growth and proliferation. Additionally, it has been observed to have antiviral properties, blocking the infection of viruses such as SARS-CoV-2 and influenza A virus in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and enhance metabolic activity without causing adverse effects. At high doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and other adverse effects. The threshold for these effects varies depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which catalyze the conversion of lysine to other metabolites. This compound can also affect the levels of other metabolites by influencing the flux through these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues is influenced by its interactions with cellular membranes and other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine ethyl ester dihydrochloride can be synthesized by esterification of L-lysine with ethanol, followed by reaction with hydrochloric acid to form the dihydrochloride salt. The general reaction involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and subsequent purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Lysine ethyl ester dihydrochloride has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Reagent: Employed in various biochemical assays and experiments.

    Medical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industrial Applications: Used in the production of cationic surfactants and hydrogels .

Comparison with Similar Compounds

Similar Compounds

  • L-Lysine methyl ester dihydrochloride
  • L-Arginine ethyl ester dihydrochloride
  • L-Lysine monohydrochloride

Uniqueness

L-Lysine ethyl ester dihydrochloride is unique due to its specific ester group, which makes it particularly useful in peptide synthesis and as a biochemical reagent. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

3844-53-9

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

ethyl 2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H

InChI Key

SGEJVUZMEHMANQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCCN)N.Cl.Cl

SMILES

CCOC(=O)C(CCCCN)N.Cl.Cl

Canonical SMILES

CCOC(=O)C(CCCCN)N.Cl

3844-53-9

Pictograms

Irritant

Synonyms

3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778

Origin of Product

United States

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